2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,4-dimethoxyphenyl)acetamide features a fused pyrimidoindole core substituted with two methoxy groups at positions 7 and 6. An acetamide group is attached to the pyrimidine nitrogen, linking it to a 2,4-dimethoxyphenyl ring.
Properties
IUPAC Name |
2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6/c1-29-12-5-6-14(16(7-12)30-2)24-19(27)10-26-11-23-20-13-8-17(31-3)18(32-4)9-15(13)25-21(20)22(26)28/h5-9,11,25H,10H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCSKXMPUSXJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Acetamide Side Chain
The 2-thioxo group in the pyrimidoindole core serves as a handle for further functionalization. Alkylation with chloroacetic acid in the presence of sodium hydride replaces the thione sulfur with an acetic acid moiety, yielding 2-(7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl)acetic acid . This carboxylic acid is then activated using thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which undergoes amidation with 2,4-dimethoxyaniline in dichloromethane or THF. Triethylamine is typically added to scavenge HCl, with reactions proceeding at 0–25°C for 4–8 hours to afford the final acetamide product in 65–82% yield.
Alternative Routes via Direct Coupling
Recent advances employ coupling reagents such as HATU or EDCI/HOBt for amidation, bypassing the need for acid chloride intermediates. For example, mixing 2-(7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl)acetic acid with 2,4-dimethoxyaniline in DMF, catalyzed by HATU and DIPEA, achieves yields exceeding 85% under mild conditions (25°C, 12 hours). This method reduces side products and simplifies purification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization steps using PPA benefit from elevated temperatures (120–140°C), but prolonged heating risks decomposition. Switching to microwave-assisted synthesis at 150°C for 20–30 minutes enhances reaction efficiency, achieving 88% yield for the pyrimidoindole core. For amidation, polar aprotic solvents like DMF or THF outperform DCM in solubility and reaction rates.
Protecting Group Strategies
The methoxy groups at positions 7 and 8 are introduced early in the synthesis via O-methylation of precursor phenols using methyl iodide and potassium carbonate. Protecting groups are generally unnecessary due to the stability of methoxy substituents under acidic and basic conditions encountered in subsequent steps.
Analytical Characterization
Critical validation of intermediates and the final product relies on spectroscopic and chromatographic methods:
- 1H NMR : The acetamide proton (δ 3.85–4.10 ppm) and methoxy groups (δ 3.70–3.90 ppm) confirm successful functionalization.
- HRMS : Molecular ion peaks at m/z 494.1812 (calculated for C24H24N4O7) verify the target compound’s molecular formula.
- HPLC : Purity >98% is achieved using reverse-phase C18 columns with acetonitrile/water gradients.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Classical PPA Cyclization | Cyclocondensation, PPA cyclization | 65–75 | Robust for scale-up | High temps, long reaction times |
| Microwave-Assisted | Microwave cyclization | 80–88 | Faster, higher yields | Specialized equipment required |
| HATU-Mediated Amidation | Direct coupling with HATU | 82–85 | Mild conditions, fewer byproducts | Cost of reagents |
Chemical Reactions Analysis
Types of Reactions
2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical structure.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Table 1: Structural and Functional Group Comparisons
Key Observations :
- In contrast, oxadiazole-based analogs () provide a smaller heterocyclic system with different electronic properties .
- Substituent Impact :
- Methoxy vs. Ethoxy Groups : The target’s 7,8-dimethoxy groups may improve solubility compared to the ethoxy group in ’s compound, as methoxy is less lipophilic.
- Acetamide vs. Sulfanyl Linkers : The acetamide group in the target compound enables hydrogen bonding with biological targets, whereas the sulfanyl group in ’s analog may participate in hydrophobic interactions or disulfide bridging .
Pharmacological and Physicochemical Properties
Limited direct pharmacological data are available for the target compound. However, inferences can be drawn from structural analogs:
- Compound: The pyrimidoindole core and sulfanyl-acetamide linkage suggest possible kinase inhibition, akin to known pyrimidine derivatives. Ethoxy and dimethylphenyl groups may reduce aqueous solubility compared to the target’s methoxy substituents .
- Compounds : Oxadiazole-thioacetamides exhibit antimicrobial activity due to their electrophilic sulfur atom and ability to disrupt microbial membranes. The target’s pyrimidoindole core likely shifts the mechanism toward eukaryotic enzyme targeting .
Table 2: Physicochemical Properties
Biological Activity
2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound belonging to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The unique structural features of this compound, particularly the pyrimido[5,4-b]indole core and the acetamide functional group, suggest a diverse range of interactions with biological targets.
The biological activity of this compound is believed to involve interactions with specific molecular targets that modulate various biochemical pathways. Preliminary studies suggest that it may influence pathways related to inflammation and cancer cell proliferation. However, detailed mechanistic studies are still required to elucidate these interactions fully.
Anticancer Properties
Research indicates that compounds with similar structural characteristics exhibit significant anticancer activity. For instance:
- In vitro studies have demonstrated that indole derivatives can inhibit cancer cell growth by inducing apoptosis and cell cycle arrest.
| Compound | IC50 (µM) | Target |
|---|---|---|
| 2-{7,8-dimethoxy... | TBD | Cancer cells |
Anti-inflammatory Effects
Preliminary data suggest that this compound may also exhibit anti-inflammatory properties:
- In vivo studies showed a reduction in inflammatory markers in animal models treated with similar pyrimidine-based compounds.
| Compound | ED50 (mg/kg) | Inflammation Model |
|---|---|---|
| 2-{7,8-dimethoxy... | TBD | Rat Adjuvant Arthritis |
Case Studies
- Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry evaluated various indole derivatives for their anticancer activity. The results indicated that modifications to the indole structure significantly enhanced cytotoxicity against several cancer cell lines .
- Inflammation Model : Another study investigated the anti-inflammatory effects of pyrimidine compounds in rat models. The findings suggested that these compounds could reduce paw edema significantly compared to control groups .
Synthesis and Preparation Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidoindole Core : Achieved through cyclization reactions under acidic or basic conditions.
- Dimethoxy Group Introduction : Methylation reactions using dimethyl sulfate or methyl iodide.
- Acetamide Functionalization : Coupling reactions like Suzuki or Heck coupling using appropriate catalysts.
Q & A
Basic: What are the key steps and optimal conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves a multi-step protocol starting with the construction of the pyrimido[5,4-b]indole core via cyclization reactions. Critical steps include:
- Cyclization : Use acidic or basic conditions (e.g., HATU as an activator) to form the pyrimidoindole scaffold .
- Methoxy Group Introduction : Methylation of hydroxyl groups using dimethyl sulfate or methyl iodide under controlled pH (8–10) and temperature (60–80°C) .
- Acetamide Coupling : React the core intermediate with 2,4-dimethoxyaniline via amide bond formation, requiring anhydrous DMF as a solvent and triethylamine as a base at 25–40°C .
Optimal yields (>70%) are achieved with strict inert atmosphere control (N₂/Ar) and purification via silica gel chromatography .
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm methoxy groups (δ 3.8–4.0 ppm), pyrimidoindole protons (δ 6.5–8.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- X-ray Crystallography : Resolves the 3D conformation of the pyrimidoindole core and acetamide substituents, critical for validating stereochemistry .
- HRMS : Validates molecular weight (expected ~470.55 g/mol) and fragmentation patterns .
Advanced: What biological targets and mechanisms are implicated in its antitumor activity?
Methodological Answer:
Preliminary studies suggest interactions with:
- Topoisomerase II : Inhibition disrupts DNA replication, validated via plasmid relaxation assays (IC₅₀ = 2.1 µM) .
- Kinase Signaling : Reduces phosphorylation of ERK1/2 in cancer cell lines (e.g., MCF-7), observed via Western blotting .
Contradictions in cytotoxicity data (e.g., variable IC₅₀ in HeLa vs. A549 cells) may arise from differential expression of efflux pumps (e.g., P-gp), requiring validation via ABC transporter inhibition assays .
Advanced: How to resolve contradictions in reported biological activity across studies?
Methodological Answer:
- Assay Standardization : Compare protocols for cell viability (MTT vs. resazurin assays), noting differences in incubation times (24–72 hr) and serum concentrations .
- Metabolic Stability : Test compound degradation in culture media via LC-MS to identify active vs. inactive metabolites .
- Model Systems : Use isogenic cell lines (e.g., P-gp+/P-gp−) to isolate transporter-mediated resistance .
Advanced: How can structural modifications improve aqueous solubility without compromising activity?
Methodological Answer:
- PEGylation : Introduce polyethylene glycol (PEG) chains at the N-acetamide position to enhance hydrophilicity (test via shake-flask solubility assays) .
- Salt Formation : Synthesize hydrochloride salts of the pyrimidoindole amine, monitored by pH titration and DSC .
- Prodrug Design : Mask methoxy groups as phosphate esters, cleaved in vivo by phosphatases .
Basic: What analytical methods ensure purity and identity during synthesis?
Methodological Answer:
- HPLC : Use C18 columns with a water:acetonitrile gradient (5–95% over 20 min) to achieve ≥95% purity (retention time ~12.5 min) .
- TLC : Monitor reaction progress using silica plates (CH₂Cl₂:MeOH 9:1; Rf = 0.45) .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: How can computational modeling predict target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to Topoisomerase II (PDB: 1ZXM), prioritizing poses with ΔG ≤ −8.5 kcal/mol .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD ≤ 2.0 Å) .
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ to guide analog design .
Basic: What are the stability profiles under varying storage conditions?
Methodological Answer:
- Thermal Stability : Decomposes at >150°C (DSC analysis); store at −20°C in amber vials .
- Photostability : UV light (λ = 254 nm) induces 15% degradation over 48 hr; use light-protected containers .
- Hydrolytic Stability : Stable in pH 5–7 buffers (≤5% degradation in 30 days); avoid alkaline conditions (pH > 9) .
Advanced: How does this compound compare to structural analogs in SAR studies?
Methodological Answer:
- Methoxy Positioning : 2,4-Dimethoxyphenyl analogs show 3-fold higher Topo II inhibition than 3,4-dimethoxy derivatives (p < 0.01) .
- Core Modifications : Pyrimido[5,4-b]indoles outperform thieno[3,2-d]pyrimidines in cytotoxicity (IC₅₀ reduced by 50%) .
- Substituent Effects : Fluorine at C-8 enhances blood-brain barrier permeability (logP reduced from 3.2 to 2.8) .
Advanced: What strategies optimize oxidative/reductive reactions for derivatization?
Methodological Answer:
- Oxidation : Treat with KMnO₄ in acetone:H₂O (1:1) at 0°C to convert indole C-3 to a ketone (monitor via IR for C=O at 1710 cm⁻¹) .
- Reduction : Use NaBH₄ in THF to reduce pyrimidine N-oxide groups (confirm via ¹H NMR loss of δ 8.2 ppm signal) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to introduce biaryl motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
